Phaitanthrins B
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Overview
Description
Phaitanthrins B is a natural product found in Phaius mishmensis with data available.
Scientific Research Applications
Anti-Mycobacterial Properties
Phaitanthrin derivatives have been synthesized to evaluate their anti-mycobacterial activity, particularly against multi-drug resistant tuberculosis (MDR-TB). These compounds show high affinity for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the bacterium, highlighting their potential as effective anti-microbial agents (Kamal et al., 2015).
Cytotoxic Properties
Phaitanthrin A and other analogues isolated from Phaius mishmensis exhibit cytotoxicity against various human cancer cell lines, suggesting their potential in cancer research. This indicates that Phaitanthrin B might have similar properties and potential applications in developing anticancer therapies (Jao et al., 2008).
Synthetic Approaches
Innovative synthetic methodologies for Phaitanthrin B and its derivatives have been developed. For instance, the biomimetic synthesis of Phaitanthrin E, involving the fragmentation of an sp3 carbon-carbon bond, highlights the intricate chemical processes that can be utilized to synthesize these compounds (Vaidya & Argade, 2015).
Enantioselective Synthesis
The first asymmetric synthesis of (S)-Phaitanthrin A and its derivatives using a catalytic aldol reaction of Tryptanthrin and ketones has been reported. This approach expands the possibilities for the synthesis of enantiomerically pure forms of Phaitanthrin B, which could be crucial for specific biomedical applications (Kang et al., 2013).
Cytotoxicity Evaluation
Studies have demonstrated the significant cytotoxicity of Phaitanthrin A against certain cell lines, implying that similar compounds like Phaitanthrin B might have applications in the study of cell growth and death mechanisms (Chang et al., 2015).
Alkaloid Enantiomers
Research on the enantiomers of Phaitanthrin A, a compound related to Phaitanthrin B, provides insights into the stereochemical aspects of these alkaloids, which can be crucial for understanding their biological activities and potential applications (Liu et al., 2016).
properties
Product Name |
Phaitanthrins B |
---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl 2-(6-hydroxy-12-oxoindolo[2,1-b]quinazolin-6-yl)acetate |
InChI |
InChI=1S/C18H14N2O4/c1-24-15(21)10-18(23)12-7-3-5-9-14(12)20-16(22)11-6-2-4-8-13(11)19-17(18)20/h2-9,23H,10H2,1H3 |
InChI Key |
CGMNLIDQBYRXFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O |
synonyms |
phaitanthrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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